

# A comparative study of different borate fusion fluxes for elemental analysis

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## A Researcher's Guide to Borate Fusion Fluxes for Elemental Analysis

For researchers, scientists, and drug development professionals striving for accurate and precise elemental analysis, the choice of sample preparation method is paramount. Borate fusion stands out as a robust technique, transforming diverse and complex sample matrices into homogeneous glass discs for X-ray Fluorescence (XRF) or solutions for Inductively Coupled Plasma (ICP) and Atomic Absorption (AA) analysis. This guide provides a comparative study of different borate fusion fluxes, supported by experimental data, to facilitate the selection of the optimal flux for your specific analytical needs.

The success of borate fusion hinges on the selection of the appropriate flux, a chemical agent that dissolves the sample at high temperatures. The most commonly used fluxes are based on lithium borates, primarily lithium tetraborate ( $\text{Li}_2\text{B}_4\text{O}_7$ ) and lithium metaborate ( $\text{LiBO}_2$ ), often used in various mixtures. The choice between these fluxes is dictated by the chemical nature of the sample, specifically its acidity or basicity.

## Key Properties of Borate Fusion Fluxes

The fundamental principle guiding flux selection is the acid-base relationship between the flux and the sample. Lithium tetraborate is an acidic flux, making it ideal for dissolving basic samples such as carbonates and metal oxides. Conversely, lithium metaborate is a basic flux, effective for dissolving acidic samples like silicates and aluminosilicates.<sup>[1][2]</sup> By creating a

neutral reaction between the flux and the sample, a homogeneous melt is formed, preventing issues like crystallization or incomplete dissolution.[3]

Additives are also frequently incorporated into fluxes to enhance the fusion process. Non-wetting agents, such as lithium bromide (LiBr) or lithium iodide (LiI), are used to prevent the molten bead from sticking to the platinum crucible, while oxidizing agents like lithium nitrate ( $\text{LiNO}_3$ ) can be added to ensure the complete oxidation of samples containing sulfides or partially reduced metals.[1]

## Comparative Performance of Borate Fusion Fluxes

The selection of a specific flux composition has a direct impact on the accuracy and precision of the elemental analysis. The following tables summarize the performance of various common flux mixtures for the analysis of different certified reference materials (CRMs).

Table 1: Comparison of Flux Compositions for the Analysis of Geological Materials (XRF)

Certified Reference Material	Flux Composition (LiT:LiM)	Sample:Flux Ratio	Temperature (°C)	Key Findings	Reference
AGV-2 (Andesite)	66:34	1:5	1050	Good overall performance for major and trace elements.	<a href="#">[4]</a>
BCR-2 (Basalt)	66:34	1:5	1050	Homogeneous glass beads with good reproducibility.	<a href="#">[4]</a>
GSP-2 (Granodiorite)	50:50	1:6	1000	Effective for silica-rich samples, preventing crystallization.	<a href="#">[5]</a>

Table 2: Comparison of Flux Compositions for the Analysis of Industrial Materials (XRF)

Certified Reference Material	Flux Composition (LiT:LiM)	Sample:Flux Ratio	Temperature (°C)	Key Findings	Reference
NIST SRM 1c (Limestone)	100:0 (Lithium Tetraborate)	1:10	1000	Ideal for high-carbonate materials, ensuring complete dissolution.	<a href="#">[6]</a>
JCA-XRF-07 (Cement)	49.75:49.75 (+0.5% LiBr)	1:10	1050	Universal flux for a wide range of cement and raw materials.	<a href="#">[7]</a>
SRM 333a (Molybdenum Sulfide)	50:50	1:8	1100	Requires an oxidizing agent for complete decomposition.	<a href="#">[8]</a>

## Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results. Below are step-by-step procedures for the borate fusion of two common sample types.

### Protocol 1: Borate Fusion of Silicate Rocks for XRF Analysis

This protocol is suitable for the preparation of fused beads from geological materials for major and trace element analysis by XRF.

Materials:

- Sample: Silicate rock powder, ground to  $<75\ \mu\text{m}$
- Flux: 66% Lithium Tetraborate, 34% Lithium Metaborate (pre-fused)
- Non-wetting agent: Lithium Bromide (LiBr) solution (e.g., 10 g/L in deionized water)
- Platinum-5% Gold (Pt/Au) crucibles and molds

#### Procedure:

- Crucible Preparation: Clean the Pt/Au crucibles and molds by fusing a small amount of flux in them and then rinsing with dilute acid and deionized water. Dry them completely.
- Weighing: Accurately weigh 1.000 g of the powdered rock sample into a clean, dry Pt/Au crucible.
- Flux Addition: Add 5.000 g of the 66:34 LiT:LiM flux to the crucible.
- Non-wetting Agent: Add one drop of LiBr solution to the mixture.
- Mixing: Gently swirl the crucible to ensure the sample and flux are well mixed.
- Fusion: Place the crucible in an automated fusion apparatus. The fusion program should include a pre-heating step, a main fusion step at  $1050^{\circ}\text{C}$  for 10 minutes with agitation, and a pouring step into a pre-heated Pt/Au mold.
- Cooling: Allow the molten bead to cool to room temperature in the mold.
- Bead Release: Once cooled, the glass bead should detach easily from the mold.
- Analysis: The resulting glass bead is now ready for XRF analysis.

## Protocol 2: Borate Fusion of Cement for ICP-OES Analysis

This protocol is designed for the preparation of solutions from cement samples for elemental analysis by ICP-OES.

#### Materials:

- Sample: Cement powder
- Flux: 50% Lithium Tetraborate, 50% Lithium Metaborate with 0.5% integrated Lithium Bromide
- Digestion Solution: 5% Nitric Acid ( $\text{HNO}_3$ )
- Platinum-5% Gold (Pt/Au) crucibles
- Teflon beakers (100 mL)
- Magnetic stir bars

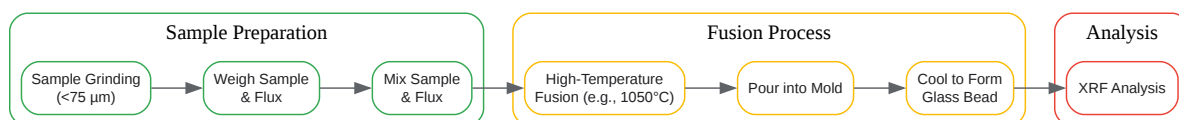
#### Procedure:

- Crucible Preparation: Ensure Pt/Au crucibles are clean and dry as described in Protocol 1.
- Weighing: Accurately weigh 0.500 g of the cement sample into a Pt/Au crucible.
- Flux Addition: Add 5.000 g of the 50:50 LiT:LiM flux with integrated LiBr.
- Mixing: Gently mix the sample and flux within the crucible.
- Fusion: Place the crucible in an automated fusion apparatus. Fuse at  $1050^\circ\text{C}$  for 8 minutes with agitation.
- Dissolution: Prepare a 100 mL Teflon beaker containing 80 mL of 5%  $\text{HNO}_3$  and a magnetic stir bar. Place the beaker in the fusion apparatus's dissolution station.
- Pouring: The molten bead is automatically poured into the stirred acid solution.
- Digestion: Continue stirring until the glass bead is completely dissolved. This may take 10-15 minutes.
- Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with 5%  $\text{HNO}_3$ .

- Analysis: The resulting solution is now ready for ICP-OES analysis.

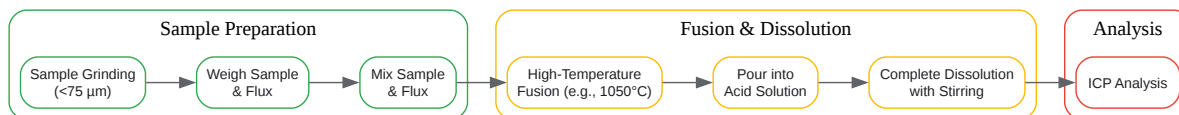
## Visualizing the Process

To better understand the workflows and decision-making processes involved in borate fusion, the following diagrams are provided.



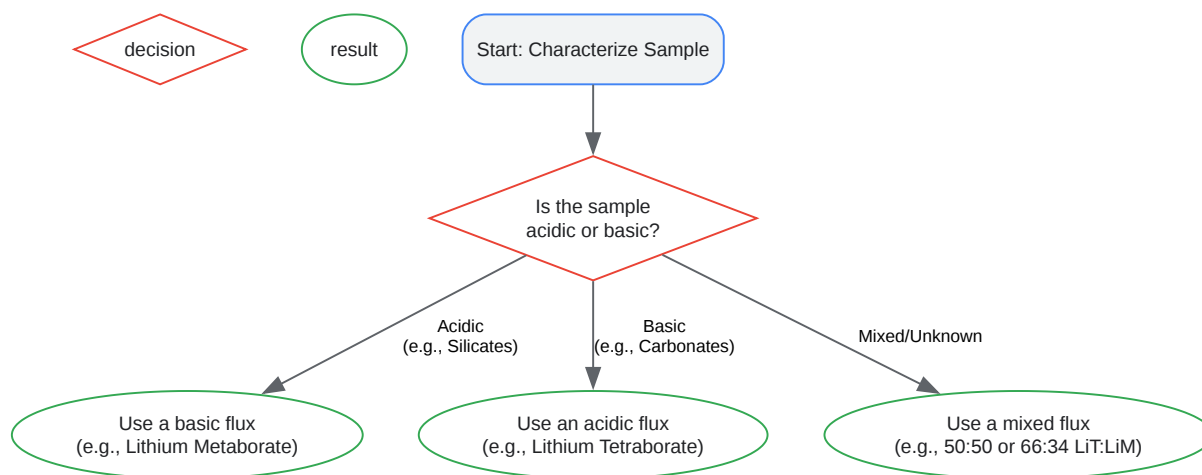
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Caption: Experimental workflow for borate fusion sample preparation for XRF analysis.



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Caption: Experimental workflow for borate fusion sample preparation for ICP analysis.



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Caption: Decision tree for selecting the appropriate borate fusion flux.

In conclusion, the selection of the appropriate borate fusion flux is a critical step in achieving accurate and reliable elemental analysis. By understanding the chemical properties of the sample and the fluxes, and by following standardized experimental protocols, researchers can optimize their sample preparation for a wide range of materials. This guide provides a foundation for making informed decisions and serves as a practical resource for scientists in various fields.

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